molecular formula C18H17FN4O3S B2497393 N-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide CAS No. 391887-51-7

N-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide

Cat. No.: B2497393
CAS No.: 391887-51-7
M. Wt: 388.42
InChI Key: KYVJTXOFGBVODX-UHFFFAOYSA-N
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Description

N-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide is a potent and selective investigational inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique cytosolic deacetylase that primarily targets non-histone substrates, most notably α-tubulin, and plays a critical role in cellular processes such as cell motility, protein degradation via the aggresome, and stress response. The research value of this compound lies in its high selectivity for HDAC6 over other HDAC isoforms, particularly the class I HDACs, which minimizes confounding effects in mechanistic studies and enhances its potential as a targeted therapeutic probe. By inhibiting HDAC6, this compound leads to the accumulation of acetylated α-tubulin, disrupting microtubule-dependent functions and inducing cell cycle arrest and apoptosis in various cancer cell lines. Its application extends to the study of neurodegenerative diseases like Alzheimer's and Huntington's, where HDAC6 inhibition has been shown to improve mitochondrial transport and facilitate the clearance of toxic protein aggregates. This makes it a valuable tool for probing the pathophysiology of these conditions and for evaluating HDAC6 as a therapeutic target in preclinical models.

Properties

IUPAC Name

N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O3S/c1-25-14-7-11(8-15(9-14)26-2)17(24)20-10-16-21-22-18(27)23(16)13-5-3-12(19)4-6-13/h3-9H,10H2,1-2H3,(H,20,24)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVJTXOFGBVODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.

1. Chemical Structure and Properties

The compound features a triazole ring, which is known for its pharmacological significance. The presence of the 4-fluorophenyl and dimethoxybenzamide moieties contributes to its unique chemical behavior.

Chemical Data

PropertyValue
Molecular Formula C15H16FN3O2S
Molecular Weight 337.37 g/mol
IUPAC Name This compound
CAS Number Not specified

2. Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the cyclization of appropriate hydrazones with thioamide derivatives under acidic conditions to yield the desired triazole structure.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that derivatives of 1,2,4-triazoles show potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. In vitro assays using the DPPH radical scavenging method revealed that certain derivatives exhibit antioxidant activities comparable to well-known antioxidants like ascorbic acid .

Anticancer Activity

This compound has shown promising anticancer properties. In studies involving human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines:

  • The compound demonstrated higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells .

4. Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing therapeutic efficacy. Key findings include:

  • The presence of electron-withdrawing groups (like fluorine) on the phenyl ring enhances antimicrobial activity.
  • Modifications on the triazole ring can significantly affect anticancer potency .

5. Case Studies

Several studies have highlighted the biological efficacy of triazole derivatives:

  • Antibacterial Activity : A series of triazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. One derivative exhibited an MIC value significantly lower than traditional antibiotics .
  • Cytotoxicity in Cancer Models : In vitro studies showed that specific modifications to the benzamide portion of the molecule increased cytotoxic effects on cancer cell lines .

6. Conclusion

This compound represents a promising candidate in medicinal chemistry with notable antimicrobial and anticancer activities. Ongoing research into its structure-activity relationships will likely yield new insights into optimizing its therapeutic potential.

Scientific Research Applications

Case Studies

A notable study evaluated the compound's efficacy against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The results indicated that the compound exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting a selective action that could be leveraged for therapeutic purposes .

Cell LineIC50 (µM)Activity Level
U-8710.5High
MDA-MB-23115.7Moderate

Research Findings

The antioxidant activity of N-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide has been assessed using various assays, including the DPPH radical scavenging method. The compound demonstrated significant radical scavenging ability, surpassing that of ascorbic acid in some tests . This suggests potential applications in preventing oxidative stress-related diseases.

Synthesis and Screening

The compound has also been synthesized and screened for antimicrobial activity. Studies indicate that derivatives containing the triazole moiety exhibit promising antibacterial and antifungal activities. For example, compounds derived from related structures showed significant inhibition against various microbial strains .

Results Summary

The antimicrobial efficacy was evaluated through minimum inhibitory concentration (MIC) tests:

Microbial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus25Moderate
Escherichia coli15High
Candida albicans30Moderate

Potential in Drug Development

Given its diverse biological activities, this compound holds potential as a lead compound for drug development targeting cancer therapy and oxidative stress-related conditions. Its unique structure allows for modifications that could enhance efficacy and reduce toxicity.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s thione tautomer is stabilized by the absence of S–H IR bands (~2500–2600 cm⁻¹) and the presence of νC=S at 1247–1255 cm⁻¹, similar to compounds [7–9] .
  • Unlike sulfentrazone and carfentrazone-ethyl (triazolones with C=O), the target’s C=S group may enhance nucleophilic reactivity or metal-binding capacity .

Spectral and Physicochemical Properties

Table 2: Spectroscopic Signatures

Compound IR νC=S (cm⁻¹) IR νNH (cm⁻¹) Key Absence in IR
Target Compound 1247–1255 3278–3414 No νS–H (~2500–2600 cm⁻¹)
Compounds [7–9] () 1247–1255 3278–3414 No νC=O (1663–1682 cm⁻¹)
Hydrazinecarbothioamides [4–6] () 1243–1258 3150–3319 Retained νC=O (1663–1682 cm⁻¹)

Key Observations :

  • The target compound’s spectral profile aligns with triazole-thiones (e.g., compounds [7–9]), confirming the thione tautomer dominance .
  • The absence of C=O bands distinguishes it from precursor hydrazinecarbothioamides ([4–6]), which retain carbonyl groups .

Q & A

Basic: What are the standard synthetic routes for preparing N-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide?

Methodological Answer:
The compound can be synthesized via a multi-step protocol involving:

Formation of the 1,2,4-triazole core : React 4-(4-fluorophenyl)thiosemicarbazide with a substituted aldehyde under acidic conditions (e.g., glacial acetic acid in ethanol) to generate the 5-thioxo-4,5-dihydro-1H-1,2,4-triazole intermediate .

Methylation/functionalization : Introduce the methyl group at the triazol-3-yl position using a methylating agent (e.g., methyl iodide) in the presence of a base.

Amide coupling : React the triazole-methyl intermediate with 3,5-dimethoxybenzoic acid using coupling reagents like EDCI/HOBt or DCC in anhydrous DMF .
Key Validation : Monitor reaction progress via TLC and confirm purity using HPLC. Final characterization should include 1H^1H-/13C^{13}C-NMR and HRMS.

Basic: What crystallographic tools are recommended for structural elucidation of this compound?

Methodological Answer:
For single-crystal X-ray diffraction (SC-XRD):

Data collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

Structure solution : Employ SHELXT (for intrinsic phasing) or SHELXS-97 (for direct methods) to solve the initial structure .

Refinement : Refine with SHELXL , optimizing anisotropic displacement parameters and validating via R-factor convergence (target: R1<0.05R_1 < 0.05). Use ORTEP-3 for thermal ellipsoid visualization .

Validation : Cross-check with WinGX for symmetry operations and PLATON for intermolecular interactions .

Advanced: How can Design of Experiments (DoE) optimize the synthesis yield of this compound?

Methodological Answer:
Apply response surface methodology (RSM) to identify critical parameters:

Factors : Vary reaction temperature (80–120°C), solvent polarity (ethanol vs. DMF), and catalyst loading (0.5–2.0 equiv.).

Response : Measure yield and purity (HPLC area%).

Statistical analysis : Use a central composite design (CCD) to model interactions. For example, highlights DoE’s role in minimizing trials while maximizing output .

Validation : Confirm optimized conditions with triplicate runs. Computational tools like Gaussian or ICReDD’s reaction path search (combining quantum chemistry and machine learning) can predict optimal conditions .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Address discrepancies using:

Dose-response profiling : Re-evaluate IC50_{50} values across multiple cell lines (e.g., MCF-7, HeLa) with standardized assays (MTT or SRB).

Target engagement studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KDK_D) for proposed targets (e.g., kinases) .

Metabolic stability : Assess hepatic microsomal stability (e.g., human liver microsomes) to rule out pharmacokinetic variability.

Structural analogs : Compare with derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to isolate structure-activity relationships (SAR) .

Advanced: What validation criteria ensure crystallographic data reliability for this compound?

Methodological Answer:
Rigorous validation involves:

Data completeness : Ensure >98% completeness to θ = 25°.

Residual density : Check for electron density outliers (<1.0 eÅ3^{-3}) using SHELXL ’s Hirshfeld refinement .

R-factors : Achieve R1R_1 (all data) < 0.06 and wR2wR_2 < 0.14.

Twining tests : Apply PLATON’s TWIN tool to detect pseudo-merohedral twinning.

CIF validation : Submit to checkCIF (IUCr) to flag syntax/geometric errors .

Advanced: How to design a stability study for this compound under varying pH and temperature?

Methodological Answer:

Experimental matrix : Use a 3×3 factorial design: pH (2.0, 7.4, 9.0) and temperature (4°C, 25°C, 40°C).

Sampling : Analyze aliquots at t = 0, 7, 14, 30 days via:

  • HPLC-PDA : Quantify degradation products.
  • LC-MS : Identify hydrolytic/oxidative byproducts (e.g., demethylation or triazole ring cleavage).

Kinetic modeling : Fit data to first-order decay (t1/2t_{1/2}) and calculate activation energy (EaE_a) via Arrhenius plots.

Excipient screening : Test stabilizers (e.g., cyclodextrins) to enhance shelf life .

Basic: What spectroscopic techniques confirm the identity of this compound?

Methodological Answer:

NMR :

  • 1H^1H-NMR: Identify methoxy protons (δ 3.8–4.0 ppm), fluorophenyl aromatic signals (δ 7.1–7.4 ppm), and triazole-CH2_2 (δ 4.5–5.0 ppm).
  • 13C^{13}C-NMR: Confirm carbonyl (δ ~165 ppm) and thione (δ ~180 ppm) carbons .

IR : Validate C=O (1680–1700 cm1^{-1}) and C=S (1250–1300 cm1^{-1}) stretches.

HRMS : Match molecular ion ([M+H]+^+) to theoretical mass (error < 2 ppm).

Advanced: How to investigate intermolecular interactions in the crystal lattice of this compound?

Methodological Answer:

Hirshfeld surface analysis : Use CrystalExplorer to quantify close contacts (e.g., H···F, π-π stacking).

Energy frameworks : Calculate pairwise interaction energies (electrostatic, dispersion) with CE-B3LYP methodology.

DFT calculations : Optimize dimer geometries at the B3LYP/6-311G** level to confirm hydrogen-bonding motifs (e.g., N–H···S) .

Basic: What solvents are suitable for recrystallizing this compound?

Methodological Answer:

Screening : Test ethanol, acetonitrile, and ethyl acetate for solubility.

Gradient cooling : Dissolve in hot ethanol (70°C) and cool to 4°C for slow crystal growth.

Additives : Use seed crystals or trace DMF to improve crystal quality .

Advanced: How to model the pharmacokinetic profile of this compound using in silico tools?

Methodological Answer:

ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (target: 2–4), BBB permeability, and CYP inhibition.

Molecular dynamics (MD) : Simulate binding to serum albumin (PDB: 1BM0) for plasma half-life estimation.

QSAR : Train a model on analogous triazoles to predict clearance and volume of distribution .

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